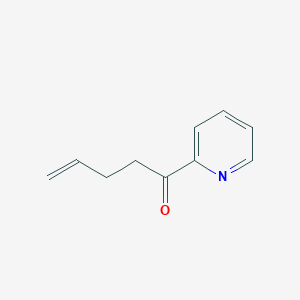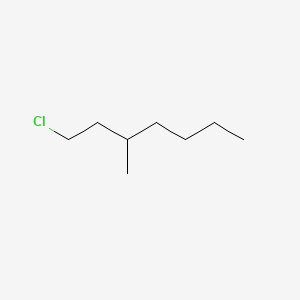
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a dioxane ring structure with an ethyl and an ethenyl group attached. This compound is known for its stability and solubility, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the epoxidation of an appropriate precursor followed by reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound .
Applications De Recherche Scientifique
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its chemical properties.
Mécanisme D'action
The mechanism by which (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Ethyl-5-(hydroxymethyl)-1,3-dioxane
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is unique due to its specific functional groups and the stability provided by the dioxane ring. This makes it particularly useful in applications where stability and solubility are crucial .
Propriétés
Numéro CAS |
1075-97-4 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2-ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h3,8,10H,1,4-7H2,2H3 |
Clé InChI |
PIZPBHHTPIXFLW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)C=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)


![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)


![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)




![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)


